N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
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Overview
Description
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound featuring an indole and a pyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. One common route includes:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Chlorination: The indole derivative is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.
Pyridazine Synthesis: The pyridazine ring is formed through the reaction of hydrazine with a diketone or a similar precursor.
Coupling Reaction: The final step involves coupling the indole and pyridazine derivatives through an acetamide linkage, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols or reduce other functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of indole and pyridazine derivatives in various chemical environments.
Biology
Biologically, N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine
In medicine, this compound is explored for its therapeutic potential. Its structural features allow it to bind to specific receptors or enzymes, making it a potential lead compound for developing new drugs.
Industry
Industrially, this compound can be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can intercalate with DNA, while the pyridazine ring can inhibit specific enzymes, leading to its biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide: Unique for its combined indole and pyridazine structure.
Indole Derivatives: Known for their biological activities, including anticancer and antimicrobial properties.
Pyridazine Derivatives: Often used in pharmaceuticals for their enzyme inhibitory activities.
Uniqueness
The uniqueness of This compound lies in its dual functional groups, which provide a broad range of reactivity and potential applications. Its ability to interact with multiple biological targets makes it a versatile compound in scientific research and drug development.
Properties
Molecular Formula |
C23H21ClN4O3 |
---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
N-[2-(6-chloroindol-1-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C23H21ClN4O3/c1-31-19-6-3-16(4-7-19)20-8-9-23(30)28(26-20)15-22(29)25-11-13-27-12-10-17-2-5-18(24)14-21(17)27/h2-10,12,14H,11,13,15H2,1H3,(H,25,29) |
InChI Key |
AACUUXVPQDRJHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCN3C=CC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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